molecular formula C22H22N6 B2600526 N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946321-74-0

N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2600526
CAS No.: 946321-74-0
M. Wt: 370.46
InChI Key: KIADEXRSYKNLLT-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound. In an effort to reduce the molecular weight, the piperidine ring was diversified into pyrrolidine with fewer carbon atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study detailed the synthesis, characterization, and crystallographic analysis of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4-amines. These compounds were synthesized using hydroxymethyl pyrazole derivatives and primary amines, followed by characterization through various spectroscopic methods and X-ray crystallography. The research also explored their theoretical physical and chemical properties, providing a foundation for understanding the structural and electronic characteristics of these compounds (Titi et al., 2020).

Biological Activities

  • Anticancer Potential : Derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for their anticancer properties. For instance, certain imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives demonstrated potent anti-proliferative effects against human colon and breast carcinoma cell lines, highlighting their potential as anti-cancer agents (Lukasik et al., 2012).

  • Antimicrobial and Anti-Inflammatory Properties : Pyrazolopyrimidines have shown significant antimicrobial activity, with novel synthesized compounds exhibiting potent effects against various microbial strains. This suggests their potential utility in developing new antimicrobial agents (El‐Wahab et al., 2015). Additionally, some pyrazolo[1,5-a]pyrimidines have been identified as non-steroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity, indicating their therapeutic potential in managing inflammation with reduced gastrointestinal side effects (Auzzi et al., 1983).

Drug Discovery and Development

  • Role in Drug Discovery : The structural diversity and biological activity of pyrazolo[3,4-d]pyrimidines make them valuable scaffolds in drug discovery. They have been involved in the synthesis of compounds targeting various biological pathways, including serotonin receptors and mycobacterial ATP synthase, offering insights into developing novel therapeutic agents for treating different diseases (Ivachtchenko et al., 2013).

Properties

IUPAC Name

N-(2-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-16-9-5-6-12-19(16)24-20-18-15-23-28(17-10-3-2-4-11-17)21(18)26-22(25-20)27-13-7-8-14-27/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIADEXRSYKNLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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